

Spectroscopic Data of 1-Bromo-2-methylnaphthalene: A Technical Guide

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Compound of Interest

Compound Name: **1-Bromo-2-methylnaphthalene**

Cat. No.: **B105000**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-bromo-2-methylnaphthalene** (CAS No. 2586-62-1). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following sections present the fundamental spectroscopic data for **1-bromo-2-methylnaphthalene** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the **1-bromo-2-methylnaphthalene** molecule.

Table 1: ^1H NMR Spectroscopic Data for **1-Bromo-2-methylnaphthalene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.10	d	8.5	H-8
7.76	d	8.5	H-4
7.70	d	8.1	H-5
7.53	ddd	8.1, 6.8, 1.3	H-6
7.37	ddd	8.5, 6.8, 1.5	H-7
7.32	d	8.5	H-3
2.51	s	-	CH ₃

Solvent: CDCl₃, Reference: TMS at 0 ppm

Table 2: ¹³C NMR Spectroscopic Data for **1-Bromo-2-methylnaphthalene**

Chemical Shift (δ) ppm	Assignment
134.7	C-2
132.8	C-8a
130.8	C-4a
129.1	C-4
128.0	C-5
127.3	C-8
126.8	C-6
126.5	C-7
125.8	C-3
122.1	C-1
23.5	CH ₃

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for **1-bromo-2-methylnaphthalene** are summarized below.

Table 3: IR Spectroscopic Data for **1-Bromo-2-methylnaphthalene**

Wavenumber (cm^{-1})	Intensity	Assignment
3055	Medium	Aromatic C-H Stretch
2924	Medium	Aliphatic C-H Stretch
1591	Strong	Aromatic C=C Stretch
1506	Strong	Aromatic C=C Stretch
872	Strong	Aromatic C-H Bend (out-of-plane)
806	Strong	Aromatic C-H Bend (out-of-plane)
746	Strong	Aromatic C-H Bend (out-of-plane)
640	Medium	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **1-bromo-2-methylnaphthalene** provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for **1-Bromo-2-methylnaphthalene**

m/z	Relative Intensity (%)	Assignment
222	99.8	[M+2] ⁺ (containing ⁸¹ Br)
220	100.0	[M] ⁺ (containing ⁷⁹ Br)
141	85.1	[M-Br] ⁺
139	15.1	[M-Br-H ₂] ⁺
115	20.3	[C ₉ H ₇] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-bromo-2-methylnaphthalene** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon environment.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): Place a small drop of liquid **1-bromo-2-methylnaphthalene** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

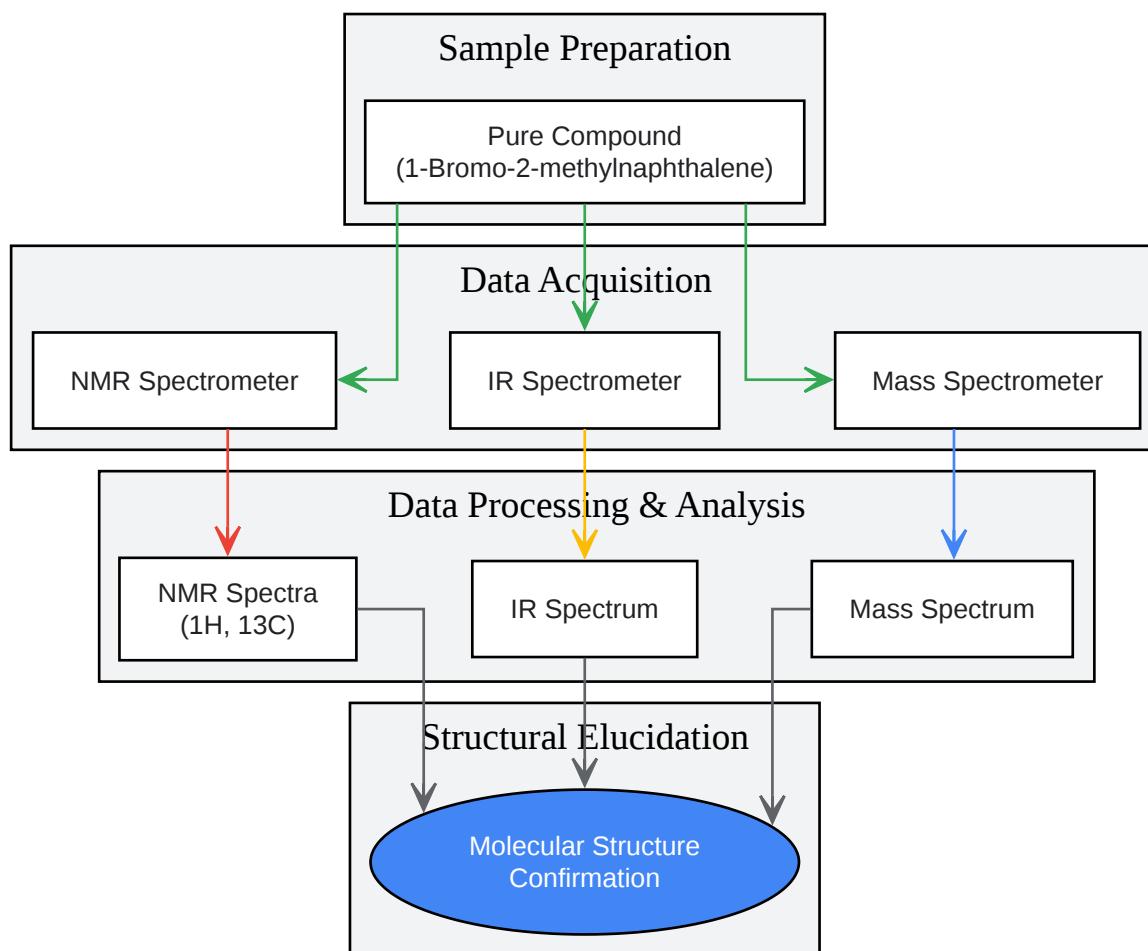
- Data Acquisition: Place the sample holder in the beam path of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the empty plates should be recorded and subtracted from the sample spectrum.
- Data Processing: Identify and label the major absorption peaks in the spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **1-bromo-2-methylnaphthalene** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
- Ionization: Utilize electron ionization (EI) as the method to generate charged fragments.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **1-bromo-2-methylnaphthalene**.



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A generalized workflow for spectroscopic analysis.

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